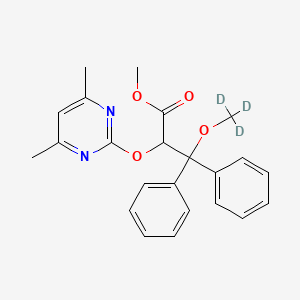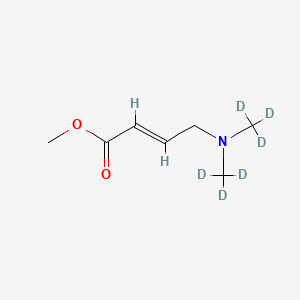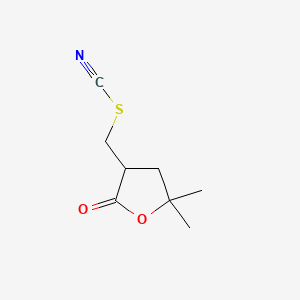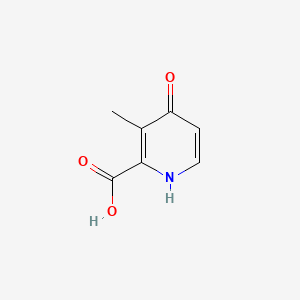
rac Ambrisentan-d3 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Ambrisentan-d3 Methyl Ester: is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of Ambrisentan, which is an endothelin receptor antagonist. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for various analytical and research applications .
Wissenschaftliche Forschungsanwendungen
rac Ambrisentan-d3 Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Ambrisentan and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Ambrisentan.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the quality control and validation of pharmaceutical products
Wirkmechanismus
Target of Action
rac Ambrisentan-d3 Methyl Ester primarily targets the endothelin type A (ETA) receptors . These receptors are located on vascular smooth muscle cells and are involved in vasoconstriction and cell proliferation . By blocking these receptors, the compound helps to relax blood vessels and reduce blood pressure .
Mode of Action
The compound acts as an endothelin receptor antagonist . It binds to the ETA receptors, preventing the endogenous peptide endothelin-1 (ET-1) from interacting with these receptors . This inhibition leads to vasodilation and reduced cell proliferation, counteracting the effects of ET-1, which normally promotes vasoconstriction and cell growth .
Biochemical Pathways
By blocking ETA receptors, this compound affects the endothelin signaling pathway . This pathway is crucial for regulating vascular tone and cell proliferation. The inhibition of ETA receptors leads to decreased vasoconstriction and cell proliferation, promoting vasodilation and reducing blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is orally active and well-absorbed . It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system . The metabolites are then excreted via the urine and feces . These properties ensure good bioavailability and effective systemic action .
Result of Action
At the molecular and cellular levels, the action of this compound results in vasodilation and reduced cell proliferation . This leads to a decrease in pulmonary arterial pressure and an improvement in symptoms associated with pulmonary arterial hypertension . The compound’s action helps to improve exercise capacity and delay disease progression .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other compounds . For instance, the compound’s stability might be affected by extreme pH levels or high temperatures . Additionally, interactions with other medications or dietary components can alter its pharmacokinetics and efficacy .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of “rac Ambrisentan-d3 Methyl Ester” are not fully known. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this product change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that there are threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan-d3 Methyl Ester involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:
Formation of the core structure: This involves the reaction of 4,6-dimethyl-2-pyrimidinol with a suitable benzene derivative under basic conditions.
Introduction of deuterium atoms: Deuterium atoms are introduced through a series of hydrogen-deuterium exchange reactions, typically using deuterated reagents and solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes temperature, pressure, and the use of catalysts to improve yield and purity.
Purification: The final product is purified using techniques such as crystallization, chromatography, and distillation to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: rac Ambrisentan-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Ambrisentan: The parent compound, used for treating pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a broader receptor profile.
Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile.
Uniqueness: rac Ambrisentan-d3 Methyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed analytical studies. This isotopic labeling allows for precise tracking and quantification in various research applications .
Eigenschaften
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLWOXJIUGEGI-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)





![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)




![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)

